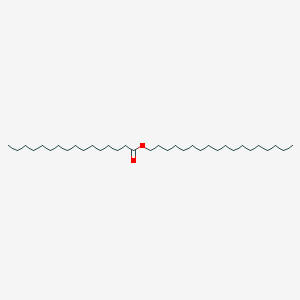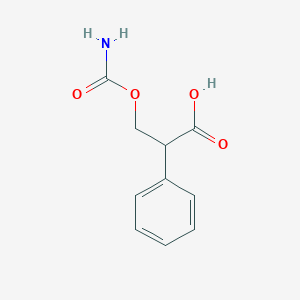
6-Isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse du KT2-962 implique plusieurs étapes, commençant par la préparation de la structure de base, qui est ensuite modifiée pour introduire des groupes fonctionnels spécifiques. La voie de synthèse comprend généralement les étapes suivantes :
Formation de la structure de base : La structure de base du KT2-962 est synthétisée par une série de réactions impliquant la formation de cycles d’azulène.
Introduction de groupes fonctionnels : Des groupes fonctionnels spécifiques, tels que l’acide sulfonique et le chlorobenzène, sont introduits par des réactions telles que la sulfonation et la chloration.
Modifications finales :
Les méthodes de production industrielle du KT2-962 impliquent la mise à l’échelle de ces voies de synthèse dans des conditions contrôlées afin d’assurer un rendement et une pureté élevés. Les conditions réactionnelles, telles que la température, la pression et le choix du solvant, sont optimisées pour obtenir le produit souhaité efficacement.
Analyse Des Réactions Chimiques
Le KT2-962 subit diverses réactions chimiques, notamment :
Oxydation : Le KT2-962 peut subir des réactions d’oxydation, en particulier impliquant la structure du cycle d’azulène.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour modifier ses groupes fonctionnels.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Chimie : Il est utilisé comme composé modèle pour étudier l’antagonisme des récepteurs et les effets de groupes fonctionnels spécifiques sur l’activité biologique.
Biologie : Le KT2-962 est utilisé en recherche pour comprendre ses effets sur les voies de signalisation cellulaire, en particulier celles impliquant la thromboxane A2 et les prostaglandines.
Applications De Recherche Scientifique
Chemistry: It is used as a model compound to study receptor antagonism and the effects of specific functional groups on biological activity.
Biology: KT2-962 is used in research to understand its effects on cellular signaling pathways, particularly those involving thromboxane A2 and prostaglandins.
Mécanisme D'action
Le KT2-962 exerce ses effets en inhibant de manière compétitive les récepteurs de la thromboxane A2/endopéroxyde de prostaglandine. Cette inhibition empêche la liaison de la thromboxane A2 et des prostaglandines, bloquant ainsi leurs effets biologiques. Le composé présente également des propriétés de piégeage des radicaux libres, qui contribuent à ses effets protecteurs dans des conditions telles que l’ischémie/reperfusion myocardique .
Comparaison Avec Des Composés Similaires
Le KT2-962 est unique dans sa double action en tant qu’antagoniste des récepteurs et piégeur des radicaux libres. Parmi les composés similaires, on peut citer :
Le KT2-962 se distingue par ses activités combinées d’antagoniste des récepteurs et de piégeage des radicaux libres, ce qui en fait un candidat prometteur pour diverses applications thérapeutiques.
Propriétés
Numéro CAS |
129648-96-0 |
|---|---|
Formule moléculaire |
C23H25ClNNaO5S2 |
Poids moléculaire |
518.0 g/mol |
Nom IUPAC |
sodium;3-[4-[(4-chlorophenyl)sulfonylamino]butyl]-6-propan-2-ylazulene-1-sulfonate |
InChI |
InChI=1S/C23H26ClNO5S2.Na/c1-16(2)17-6-12-21-18(15-23(32(28,29)30)22(21)13-7-17)5-3-4-14-25-31(26,27)20-10-8-19(24)9-11-20;/h6-13,15-16,25H,3-5,14H2,1-2H3,(H,28,29,30);/q;+1/p-1 |
Clé InChI |
QIBQVFYOTMPEIP-UHFFFAOYSA-M |
SMILES |
CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)[O-])CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1.[Na+] |
SMILES isomérique |
CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)[O-])CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1.[Na+] |
SMILES canonique |
CC(C)C1=CC=C2C(=C(C=C2S(=O)(=O)[O-])CCCCNS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1.[Na+] |
| 129648-96-0 | |
Synonymes |
6-isopropyl-3-(4-(4-chlorobenzenesulfonylamino)butyl)azulene-1-sulfonic acid sodium salt KT 2-962 KT-2-962 KT2 962 KT2-962 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B143491.png)





![Thieno[3,2-c]pyridine](/img/structure/B143518.png)


![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B143522.png)
![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)

